Buchapine deriv.
Buchapine deriv.
3-(3-methylbut-2-enyl)-4-(3-methylbut-2-enyloxy)quinolin-2(1H)-one (Structural isomer of Buchapine) is a member of quinolines. It has a role as a metabolite.
Brand Name:
Vulcanchem
CAS No.:
18118-29-1
VCID:
VC21054931
InChI:
InChI=1S/C19H23NO2/c1-13(2)9-10-16-18(22-12-11-14(3)4)15-7-5-6-8-17(15)20-19(16)21/h5-9,11H,10,12H2,1-4H3,(H,20,21)
SMILES:
CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C
Molecular Formula:
C19H23NO2
Molecular Weight:
297.4 g/mol
Buchapine deriv.
CAS No.: 18118-29-1
Cat. No.: VC21054931
Molecular Formula: C19H23NO2
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-(3-methylbut-2-enyl)-4-(3-methylbut-2-enyloxy)quinolin-2(1H)-one (Structural isomer of Buchapine) is a member of quinolines. It has a role as a metabolite. |
|---|---|
| CAS No. | 18118-29-1 |
| Molecular Formula | C19H23NO2 |
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | 4-(3-methylbut-2-enoxy)-3-(3-methylbut-2-enyl)-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C19H23NO2/c1-13(2)9-10-16-18(22-12-11-14(3)4)15-7-5-6-8-17(15)20-19(16)21/h5-9,11H,10,12H2,1-4H3,(H,20,21) |
| Standard InChI Key | YADLZLRNLRNTCM-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C |
| Canonical SMILES | CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator